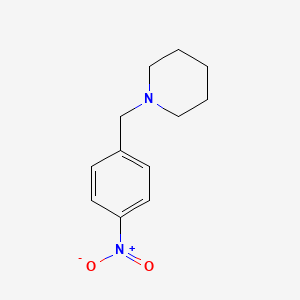

1-(4-Nitrobenzyl)piperidine

Overview

Description

The compound 1-(4-Nitrobenzyl)piperidine is a derivative of piperidine, which is a six-membered heterocyclic amine. The presence of the 4-nitrobenzyl group attached to the piperidine ring suggests that this compound could exhibit interesting chemical properties and potential biological activity. While the provided papers do not directly discuss 1-(4-Nitrobenzyl)piperidine, they do provide insights into closely related compounds that can help infer some of its characteristics.

Synthesis Analysis

The synthesis of related compounds involves the condensation of substituted piperidines with various reagents. For example, the synthesis of 1-(2-nitro-benzenesulfonyl)-piperidin-4-yl-diphenyl-methanol is achieved through the reaction of [piperidin-4-yl]-diphenyl-methanol with 2-nitro benzene sulfonylchloride in methylene dichloride, using triethylamine as the base . This suggests that a similar synthetic route could be employed for 1-(4-Nitrobenzyl)piperidine, using 4-nitrobenzyl chloride as the electrophilic reagent.

Molecular Structure Analysis

The molecular structure of related compounds has been investigated using X-ray crystallography. For instance, the crystal structure of a compound with a piperidine ring shows that it adopts a chair conformation, which is common for six-membered rings due to its stability . The geometry around substituent atoms like sulfur in sulfonyl derivatives is found to be a distorted tetrahedron . This information can be extrapolated to suggest that 1-(4-Nitrobenzyl)piperidine would also exhibit a chair conformation for the piperidine ring, and the substituent group would likely influence the overall molecular geometry.

Chemical Reactions Analysis

The chemical reactivity of piperidine derivatives can be influenced by the substituents attached to the ring. The presence of a nitro group in the 4-nitrobenzyl moiety could make the compound more reactive in nucleophilic substitution reactions due to the electron-withdrawing nature of the nitro group. The papers do not provide specific reactions for 1-(4-Nitrobenzyl)piperidine, but they do discuss the stabilization of related compounds through various intermolecular interactions, such as hydrogen bonding . These interactions are crucial in determining the reactivity and binding properties of the compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of piperidine derivatives are largely determined by their molecular structure and the nature of their substituents. The crystallographic analysis of related compounds provides insights into their solid-state properties, such as crystal packing and intermolecular interactions . The presence of a nitro group is likely to affect the compound's polarity, solubility, and melting point. Additionally, the molecular docking analysis of related compounds suggests that they could bind to biological targets, indicating potential pharmacological applications .

Scientific Research Applications

1. Chemotherapeutic Potential

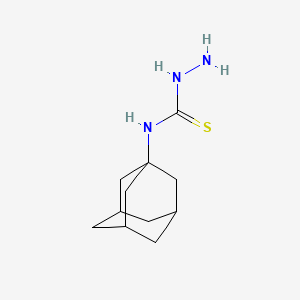

4-Nitrobenzyl N′-(adamantan-1-yl)piperidine-1-carbothioimidate, a derivative of 1-(4-Nitrobenzyl)piperidine, has been studied for its potential as a chemotherapeutic agent. X-ray analysis of its crystal structures and molecular docking analysis suggest that it could target human sphingosine kinase 1, a known cancer target (Al-Mutairi et al., 2021).

2. Antimicrobial and Cytotoxic Activities

Mono(4-nitrobenzyl)spirocyclotriphosphazenes, synthesized through reactions involving 1-(4-Nitrobenzyl)piperidine, have displayed in vitro cytotoxic activities against cervical and breast cancer cell lines. Additionally, these compounds have shown antimicrobial activities and the ability to interact with DNA, inhibiting restriction enzymes (Okumuş et al., 2016).

3. Corrosion Inhibition

Piperidine derivatives, including those with a 4-nitrobenzyl group, have been studied for their corrosion inhibition properties on iron. Quantum chemical calculations and molecular dynamics simulations have been used to investigate their adsorption and inhibition efficiencies (Kaya et al., 2016).

4. Nucleoside Transport Protein Inhibition

4-Nitrobenzylthioinosine, a compound related to 1-(4-Nitrobenzyl)piperidine, has been identified as an inhibitor of the nucleoside transport protein ENT1. Studies have explored various derivatives to understand their biological activities and potential medicinal applications (Tromp et al., 2005).

5. Heterocyclic Synthesis

1-(4-Nitrobenzyl)piperidine has been used in the synthesis of heterocyclic compounds, such as 1,3-Diaryl-4-aminopyrazole derivatives, which are important in medicinal chemistry. These syntheses involve complex reactions and provide insights into new therapeutic agents (Medrasi et al., 2013).

6. Antioxidant Properties

Studies on nitroxyl radicals derived from piperidine and pyrrolidine, including those with 4-nitrobenzyl groups, have focused on their antioxidant properties. These compounds are considered for applications as radiation protective agents and in polymerization mediation (Kinoshita et al., 2009).

7. Cholinesterase Inhibitory Activity

Piperidinone derivatives, including those with 4-nitrobenzyl groups, have been synthesized and evaluated for their ability to inhibit cholinesterase enzymes. This research is significant in the context of developing treatments for Alzheimer's disease (Parlar, 2019).

Safety and Hazards

The safety data sheet for 1-(4-Nitrobenzyl)piperidine indicates that it is harmful if swallowed, toxic in contact with skin or if inhaled, and causes severe skin burns and eye damage . It is recommended to avoid breathing mist, gas, or vapors, avoid contact with skin and eyes, and use personal protective equipment .

properties

IUPAC Name |

1-[(4-nitrophenyl)methyl]piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O2/c15-14(16)12-6-4-11(5-7-12)10-13-8-2-1-3-9-13/h4-7H,1-3,8-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAMJENUKCYUKLC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)CC2=CC=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60354819 | |

| Record name | 1-(4-nitrobenzyl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60354819 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-Nitrobenzyl)piperidine | |

CAS RN |

59507-44-7 | |

| Record name | 1-[(4-Nitrophenyl)methyl]piperidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=59507-44-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(4-nitrobenzyl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60354819 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-allyl-5-[(4-chlorophenoxy)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1332464.png)

![4-Ethyl-5-pyridin-3-yl-4H-[1,2,4]triazole-3-thiol](/img/structure/B1332468.png)

![5-(2-Thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B1332470.png)